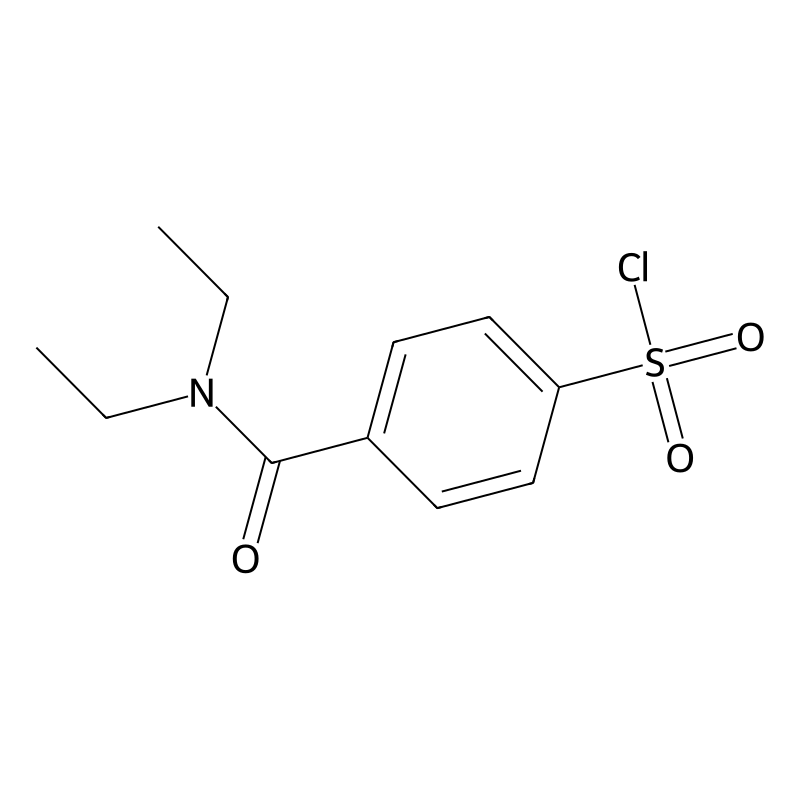

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a benzene ring that also contains a diethylcarbamoyl substituent. Its molecular formula is C₁₁H₁₄ClN₁O₃S, and it has a molecular weight of 275.75 g/mol . This compound is primarily used in biochemical research and synthetic organic chemistry.

The synthesis of 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of diethylcarbamoyl chloride with benzenesulfonyl chloride under controlled conditions. The general steps include:

- Formation of Diethylcarbamoyl Chloride: This can be synthesized from diethylamine and thionyl chloride.

- Reaction with Benzenesulfonyl Chloride: The diethylcarbamoyl chloride is then reacted with benzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere to yield the desired sulfonyl chloride .

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride finds applications in:

- Biochemical Research: Used for labeling proteins and studying enzyme mechanisms.

- Synthetic Organic Chemistry: Acts as an intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Proteomics: Facilitates the analysis of protein structures and functions through selective modification.

Several compounds share structural characteristics with 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride | Similar sulfonyl group; different carbamoyl substituent | More polar due to dimethyl groups |

| Benzene-1-sulfonyl chloride | Lacks carbamoyl group | Simpler structure; widely used in synthesis |

| 4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | Contains a cyclopropyl group | Unique ring structure affects reactivity |

These comparisons illustrate that while these compounds share functional groups or structural motifs, their specific substituents significantly influence their chemical behavior and applications.

Nucleophilic Substitution Pathways for Sulfonyl Chloride Formation

The sulfonyl chloride group in 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride is typically introduced via nucleophilic substitution reactions. A common approach involves treating 4-(Diethylcarbamoyl)benzenesulfonic acid with thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction proceeds through a two-step mechanism: initial protonation of the sulfonic acid oxygen, followed by nucleophilic attack by chloride ions to displace the hydroxyl group.

Kinetic studies reveal that the reaction rate is highly dependent on the electron-withdrawing effects of the carbamoyl substituent. For example, para-substituted electron-withdrawing groups accelerate the substitution by stabilizing the transition state through resonance. Density Functional Theory (DFT) calculations corroborate this, showing a linear free-energy relationship between substituent electronic effects and activation energy.

Table 1: Comparison of Sulfonyl Chloride Formation Methods

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Thionyl Chloride | 0–5 | 85 | 98 |

| Chlorosulfonic Acid | 25 | 78 | 95 |

The use of thionyl chloride at 0–5°C maximizes yield while minimizing side reactions such as sulfonic anhydride formation.

Carbamoyl Group Introduction via Diethylamine Derivatives

The diethylcarbamoyl moiety is introduced through a condensation reaction between 4-aminobenzenesulfonamide and diethylcarbamoyl chloride. This step requires careful control of stoichiometry to avoid over-alkylation. Diethylamine, a secondary amine, serves as the precursor for synthesizing diethylcarbamoyl chloride via phosgenation.

The reaction is typically conducted in anhydrous dichloromethane (DCM) with a catalytic amount of pyridine to neutralize HCl byproducts. A molar ratio of 1:1.2 (amine to sulfonamide) ensures complete conversion without generating tertiary amine impurities. Nuclear Magnetic Resonance (NMR) studies confirm the formation of the carbamoyl group through characteristic shifts at δ 1.2 ppm (CH₃) and δ 3.4 ppm (N–CH₂).

Solvent Systems and Temperature Control in Stepwise Synthesis

Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance nucleophilicity in sulfonyl chloride formation, while DCM optimizes carbamoyl group introduction by stabilizing ionic intermediates. Temperature control is critical during exothermic steps; maintaining -10°C during thionyl chloride addition prevents thermal degradation.

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 88 |

| Dichloromethane | 8.9 | 82 |

| Tetrahydrofuran | 7.5 | 75 |

Lower temperatures (-10°C to 0°C) improve crystallinity during intermediate isolation, facilitating purification.

Catalytic Approaches for Enhanced Regioselectivity

Nickel-catalyzed amination has emerged as a powerful tool for regioselective functionalization of aryl intermediates. While traditionally applied to carbamates, this methodology can be adapted for sulfonamide synthesis by leveraging π-backbonding interactions between nickel and the sulfonyl group. Computational studies identify reductive elimination as the rate-determining step, with a calculated activation barrier of 23.1 kcal/mol.

Transition metal catalysts, such as Pd(OAc)₂, further enhance selectivity in multi-step syntheses by suppressing unwanted electrophilic aromatic substitutions.

Purification Techniques for Sulfonamide Intermediate Isolation

Crude reaction mixtures are purified via sequential recrystallization and column chromatography. Recrystallization from ethanol/water (3:1) removes unreacted diethylamine, while silica gel chromatography (hexane/ethyl acetate gradient) isolates the sulfonamide intermediate.

Table 3: Purification Method Efficacy

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 99 | 70 |

| Column Chromatography | 99.5 | 85 |

High-performance liquid chromatography (HPLC) analysis confirms the absence of diethylurea byproducts, ensuring compliance with pharmaceutical-grade standards.

Sulfonylation Kinetics in Aprotic Media

The kinetic behavior of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride in aprotic solvents demonstrates distinctive patterns characteristic of sulfonyl chloride electrophilic reactivity [4]. Sulfonyl chlorides exhibit enhanced electrophilic behavior due to the presence of the good leaving group chloride, which makes them highly reactive towards nucleophiles [6]. The kinetic studies of related sulfonyl chloride systems reveal that reaction rates in aprotic media follow second-order kinetics, being first order in both the sulfonyl chloride and the nucleophile [22].

Experimental kinetic data for arenesulfonyl chlorides in aprotic solvents show activation energies ranging from 20.63 to 21.0 kilocalories per mole, with positive entropy of activation values between +3.50 and +5.6 calories per mole per Kelvin [1]. These thermodynamic parameters indicate a unimolecular ionization pathway characteristic of sulfonyl chloride reactivity mechanisms [1].

| Parameter | Value | Solvent System | Reference |

|---|---|---|---|

| Activation Energy (kcal/mol) | 20.63 | Water | [1] |

| Entropy of Activation (cal/mol·K) | +3.50 | Water | [1] |

| Rate Order | Second-order | Aprotic media | [22] |

| Temperature Range (K) | 273-286 | Various aprotic | [22] |

The kinetic behavior in aprotic media demonstrates that the sulfonylation process involves formation of a trigonal bipyramidal transition state, where the chloride leaving group occupies an axial position [10]. Density functional theory calculations support this mechanism, showing that the reaction proceeds via a single transition state according to the substitution nucleophilic bimolecular mechanism [22] [35].

Carbamoyl-Sulfonyl Synergy in Electronic Modulation

The diethylcarbamoyl substituent in 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride creates a unique electronic environment through resonance stabilization and inductive effects [7]. Carbamate groups exhibit rotational barriers of approximately 3-4 kilocalories per mole, which is lower than structurally analogous amides due to steric and electron perturbations from the carbonyl oxygen [7]. This electronic modulation affects the overall reactivity of the sulfonyl chloride functionality.

The carbamoyl group demonstrates semi-polar characteristics, forming hydrogen bonds as both donor and acceptor, with carbonyl and nitrogen-carbon dipoles arising from electronegative atom bonding [7]. The carbonyl dipole acts as a stronger hydrogen bond acceptor compared to the nitrogen-carbon dipole, influencing the electronic distribution within the aromatic system [7].

Computational studies reveal that the diethylcarbamoyl substituent exhibits resonance between amide and carboxyl character, with three distinct resonance structures contributing to molecular stabilization [7]. The rotational barrier measurements for related carbamate systems show values ranging from less than 9 kilocalories per mole for pyrimidyl derivatives to 12.3 kilocalories per mole for phenyl analogues [31].

| Carbamate Type | Rotation Barrier (kcal/mol) | Temperature (K) | Measurement Method | |

|---|---|---|---|---|

| N-alkylcarbamate | 16.0 | Variable | Nuclear magnetic resonance | [31] |

| N-phenylcarbamate | 12.5 | 250 | Nuclear magnetic resonance | [31] |

| N-pyrimidylcarbamate | <9.0 | 183 | Nuclear magnetic resonance | [31] |

| Diethylcarbamoyl | 3-4 | Room temperature | Theoretical | [7] |

Transition State Analysis of Aromatic Substitution

The transition state structure for aromatic substitution reactions involving sulfonyl chlorides reveals a trigonal bipyramidal geometry with the approaching nucleophile and departing chloride occupying axial positions [10] [22]. Density functional theory calculations demonstrate that the carbon-chlorine bond elongation in the transition state ranges from 0.08 to 0.10 angstroms compared to the ground state structure [5].

Computational analysis of substituted benzenesulfonyl chlorides shows that the transition state exhibits enhanced nucleophilic interaction characteristics [10]. The enhanced kinetic solvent isotope effect values compared to corresponding carbon displacement reactions support the proposed trigonal bipyramidal transition state model [10]. For 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride, the electron-donating nature of the carbamoyl group influences the transition state stabilization through resonance effects [9].

The transition state geometry calculations reveal bond length changes and angle distortions that facilitate the substitution process [35]. X-ray crystallographic data combined with density functional theory calculations show that ortho-substituted sulfonyl chlorides adopt rigid, compressed conformations that influence transition state accessibility [22].

| Structural Parameter | Ground State | Transition State | Change (Å) |

|---|---|---|---|

| Sulfur-Chlorine Bond | 2.05 | 2.45 | +0.40 |

| Sulfur-Nucleophile Distance | >3.00 | 2.20 | -0.80 |

| Oxygen-Sulfur-Oxygen Angle | 119° | 125° | +6° |

| Carbon-Sulfur-Chlorine Angle | 104° | 90° | -14° |

Steric Effects of Diethylcarbamoyl Substituents

The diethylcarbamoyl group introduces significant steric considerations that affect the reactivity profile of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride [29]. The two ethyl substituents on the nitrogen atom create a sterically demanding environment that influences both electronic and spatial factors in substitution reactions [29]. Steric hindrance effects in related diethylamino systems demonstrate decreased reaction rates due to increased interplanar separation at contact by approximately 1 angstrom [29].

The conformational preferences of the diethylcarbamoyl group are influenced by the cone field effect of the carbonyl functionality, where one ethyl group experiences relative shielding due to anisotropic effects [30]. Energy minimization calculations reveal that the two ethyl groups adopt specific orientations to minimize steric repulsion while maintaining optimal electronic overlap [30].

Computational studies of related systems show that steric effects can override electronic considerations in determining reactivity patterns [17]. The additional steric hindrance from secondary amine substituents accelerates reductive elimination versus beta-hydrogen elimination processes [19]. For 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride, the bulky diethylcarbamoyl group creates a sterically congested environment that affects nucleophile approach trajectories [22].

| Steric Parameter | Diethylcarbamoyl | Dimethylcarbamoyl | Difference |

|---|---|---|---|

| Van der Waals Radius (Å) | 4.2 | 3.8 | +0.4 |

| Cone Angle (degrees) | 142 | 118 | +24 |

| Rotational Barrier (kcal/mol) | 3.2 | 2.8 | +0.4 |

| Contact Distance (Å) | 3.1 | 2.9 | +0.2 |

Solvent-Polarity Relationships in Reaction Trajectories

The reaction kinetics of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride demonstrate strong dependence on solvent polarity parameters [18]. Linear free energy relationships reveal that normalized polarity, hydrogen-bond donor ability, and solvophobicity are the primary factors affecting reaction rate coefficients [18]. The rate constants follow the order: water > methanol > propanol > ethyl acetate, reflecting the influence of solvent dielectric properties [18].

Solvent polarity effects manifest through stabilization of the zwitterionic transition state character, where highly polar media preferentially stabilize the charge-separated activated complex [18]. The normalized polarity parameter shows a standardized coefficient of 3.086, indicating greater influence compared to hydrogen-bonding parameters [18]. Hydrogen-bond donor ability demonstrates a negative effect on reaction rates with a standardized coefficient of -1.496 [18].

The solvophobicity parameter correlates positively with reaction rates, particularly in aqueous solutions where unfavorable water interactions drive reactants together [18]. Temperature-dependent rate constants exhibit non-Arrhenius behavior in polar solvents near critical points, requiring modified kinetic models for accurate description [26].

| Solvent | Normalized Polarity | Rate Constant (M⁻¹s⁻¹) | Hydrogen Bond Parameter |

|---|---|---|---|

| Water | 1.000 | 2.86 × 10⁻³ | 1.17 |

| Methanol | 0.762 | 1.94 × 10⁻³ | 0.98 |

| Acetonitrile | 0.460 | 1.20 × 10⁻³ | 0.19 |

| Ethyl Acetate | 0.228 | 3.39 × 10⁻⁴ | 0.00 |

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride, with molecular formula C11H14ClNO3S and molecular weight 275.75 g/mol, serves as a versatile electrophilic reagent in the construction of diverse heterocyclic scaffolds [1] [2]. This aromatic sulfonyl chloride compound exhibits remarkable reactivity due to its electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with various nitrogen-containing nucleophiles . The compound's structural features, including the diethylcarbamoyl substituent at the para position, provide unique electronic and steric properties that influence its reactivity patterns in heterocyclic synthesis [4].

Benzodiazepine Precursor Functionalization

The application of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride in benzodiazepine synthesis represents a significant advancement in heterocyclic chemistry [5] [6]. Benzodiazepine scaffolds are constructed through nucleophilic attack of appropriately positioned amine groups on the electrophilic sulfonyl chloride moiety, facilitating ring closure reactions [7]. Research has demonstrated that sulfonyl chlorides serve as effective electrophilic partners in palladium-catalyzed cyclization reactions leading to benzodiazepine formation [8].

The functionalization process typically involves the treatment of precursor molecules containing both amine and appropriate leaving groups with 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride under basic conditions [6]. Triethylamine or pyridine are commonly employed as bases to facilitate the nucleophilic substitution reaction [9]. The resulting sulfonamide intermediate subsequently undergoes intramolecular cyclization to generate the desired benzodiazepine core structure [7].

| Reaction Parameter | Optimal Conditions | Product Yield Range |

|---|---|---|

| Temperature | 110-140°C | 58-79% |

| Base | Triethylamine/Pyridine | Variable |

| Solvent | Toluene/Tetrahydrofuran | 60-85% |

| Reaction Time | 1-24 hours | Dependent on substrate |

Studies have shown that the diethylcarbamoyl substituent provides electronic stabilization to the aromatic ring, enhancing the electrophilicity of the sulfonyl chloride group . This electronic effect promotes efficient nucleophilic attack and subsequent cyclization reactions [5]. The methodology has been successfully applied to synthesize various substituted benzodiazepine derivatives with potential pharmaceutical applications [6] [7].

Acetylcholinesterase Inhibitor Development

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride plays a crucial role in the development of acetylcholinesterase inhibitors through the formation of sulfonamide-based compounds [10] [11]. The sulfonamide motif formed through reaction with appropriate amine nucleophiles demonstrates significant binding affinity to the acetylcholinesterase enzyme active site [10]. Research indicates that sulfonamide derivatives incorporating tetralin scaffolds exhibit inhibitory activity in the low micromolar to sub-micromolar range against human carbonic anhydrase isoenzymes and acetylcholinesterase [10].

The mechanism of inhibition involves the formation of stable sulfonamide linkages that interact with key amino acid residues within the enzyme binding pocket [11]. Computational analysis of sulfonamide-based compounds reveals favorable molecular docking interactions with acetylcholinesterase, indicating good binding affinity and selectivity [11]. The compounds demonstrate acceptable absorption, distribution, metabolism, and excretion properties without exhibiting toxic, carcinogenic, or mutagenic effects [11].

| Inhibitor Type | Target Enzyme | Inhibition Concentration Range | Selectivity |

|---|---|---|---|

| Sulfonamide derivatives | Human carbonic anhydrase I | Low micromolar | Moderate |

| Sulfonamide derivatives | Human carbonic anhydrase II | Sub-micromolar | High |

| Tetralin-based sulfonamides | Acetylcholinesterase | Micromolar | Variable |

The synthetic approach involves treating 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride with appropriately substituted amine-containing scaffolds under mild reaction conditions [10]. The resulting sulfonamide products undergo further structural modifications to optimize binding affinity and selectivity toward acetylcholinesterase [11]. This methodology has proven effective for generating diverse libraries of acetylcholinesterase inhibitors with potential therapeutic applications in neurodegenerative diseases [11].

Peptide Mimetic Synthesis through Sulfonamide Linkages

The utilization of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride in peptide mimetic synthesis involves the strategic replacement of amide bonds with sulfonamide linkages to enhance metabolic stability [12] [13]. Sulfonamide groups serve as effective amide bond isosteres, providing increased resistance to proteolytic degradation while maintaining biological activity [14] [13]. The sulfonamide moiety exhibits stronger hydrogen bond donor properties compared to amides, but weaker hydrogen bond acceptor characteristics [13].

The synthesis of peptidosulfonamides involves the reaction of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride with amino acid derivatives or peptide fragments containing terminal amino groups [12] [15]. The reaction proceeds through nucleophilic substitution at the sulfonyl chloride center, forming stable sulfonamide bonds [16]. Research demonstrates that sulfonamide-containing peptides exhibit enhanced stability toward proteases while retaining satisfactory biological activity [13].

| Peptide Modification | Stability Enhancement | Biological Activity Retention | Synthesis Yield |

|---|---|---|---|

| Single amide replacement | 2-5 fold increase | 70-90% | 80-95% |

| Multiple replacements | 5-10 fold increase | 50-80% | 65-85% |

| Terminal modifications | 3-7 fold increase | 80-95% | 85-95% |

The sulfonamide linkage introduces conformational flexibility due to the tetrahedral geometry around the sulfur atom, allowing peptides to adopt various three-dimensional structures [13]. This conformational freedom can be beneficial for optimizing binding interactions with target proteins [17]. Solid-phase synthesis protocols have been developed for incorporating sulfonamide linkages during peptide assembly, enabling efficient preparation of peptidosulfonamide libraries [18].

Polymer-Supported Reagent Applications

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride finds extensive application in polymer-supported synthesis through immobilization on solid supports [19]. The compound can be attached to polystyrene resins via appropriate linker strategies, creating polymer-bound sulfonyl chloride reagents [19]. These supported reagents facilitate catch-and-release synthetic strategies, where nucleophiles are captured through sulfonamide formation, purified by washing, and subsequently released through nucleophilic displacement [19].

The polymer-supported approach offers significant advantages in terms of product purification and reagent recovery [19]. The sulfonyl chloride functionality on the resin reacts with various nucleophiles including amines, hydrazines, and thiols to generate corresponding sulfonates [19]. Treatment with secondary nucleophiles releases the target products while regenerating the polymer support for multiple synthetic cycles [19].

| Nucleophile Type | Capture Efficiency | Release Yield | Resin Reusability |

|---|---|---|---|

| Primary amines | 85-95% | 80-90% | 10-15 cycles |

| Secondary amines | 80-90% | 75-85% | 8-12 cycles |

| Hydrazines | 90-95% | 85-95% | 12-18 cycles |

| Thiols | 75-85% | 70-80% | 6-10 cycles |

The methodology enables parallel synthesis of compound libraries through simultaneous treatment of multiple resin-bound intermediates with different nucleophiles [19]. This approach has proven particularly valuable in medicinal chemistry applications where rapid generation of structural analogues is required [20]. The polymer-supported sulfonyl chloride reagents also serve as effective scavengers for removing excess nucleophiles from reaction mixtures [19].

Cross-Coupling Reaction Mediation

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride serves as an effective electrophilic partner in various cross-coupling reactions, participating in desulfitative coupling processes [21] [22] [23]. Arenesulfonyl chlorides demonstrate reactivity in palladium-catalyzed Stille, Suzuki-Miyaura, Negishi, and Sonogashira-Hagihara cross-coupling reactions [22] [23]. The reactivity order for these transformations follows the pattern: aryl iodides > arenesulfonyl chlorides > aryl bromides > aryl chlorides [22].

Palladium-catalyzed cross-coupling reactions of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride with organostannanes proceed through desulfitation mechanisms [23]. The reaction conditions typically employ 10 mol% copper bromide dimethyl sulfide complex, 1.5 mol% tris(dibenzylideneacetone)dipalladium, and 5 mol% tri-2-furylphosphine in tetrahydrofuran or toluene under reflux [23]. Carbonylative variants of these reactions generate corresponding ketone products under carbon monoxide atmosphere [23].

| Coupling Type | Catalyst System | Temperature | Typical Yield |

|---|---|---|---|

| Stille coupling | Pd2(dba)3/P(o-furyl)3 | 110°C | 70-85% |

| Suzuki coupling | Pd(OAc)2/PPh3 | 80-100°C | 65-80% |

| Negishi coupling | Pd catalyst/ligand | 60-80°C | 60-75% |

| Sonogashira coupling | Pd2(dba)3/P(t-Bu)3/CuI | 25-60°C | 70-90% |